2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one

Physicochemical profiling Medicinal chemistry Lead optimization

2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one (CAS 1872130-55-6) is a disubstituted dihydropyridazin-3-one with molecular formula C₉H₁₂N₂O and molecular weight 164.20 g/mol. The pyridazinone scaffold is a privileged heterocyclic core extensively explored in medicinal chemistry for kinase inhibition, COX-2 inhibition, and phosphodiesterase modulation.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 1872130-55-6
Cat. No. B2371288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one
CAS1872130-55-6
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC2CC2
InChIInChI=1S/C9H12N2O/c1-7-2-5-9(12)11(10-7)6-8-3-4-8/h2,5,8H,3-4,6H2,1H3
InChIKeyOLNUIDWVVOMFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one (CAS 1872130-55-6): Core Physicochemical & Structural Profile for Research Procurement


2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one (CAS 1872130-55-6) is a disubstituted dihydropyridazin-3-one with molecular formula C₉H₁₂N₂O and molecular weight 164.20 g/mol [1]. The pyridazinone scaffold is a privileged heterocyclic core extensively explored in medicinal chemistry for kinase inhibition, COX-2 inhibition, and phosphodiesterase modulation [2]. This specific compound bears a cyclopropylmethyl substituent at the N2 position and a methyl group at the C6 position of the dihydropyridazinone ring, yielding a calculated XLogP3 of 0.5, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 32.7 Ų [1]. The compound is catalogued as a research chemical and synthetic building block, with structural features enabling further fragment elaboration [3].

Why Generic Pyridazinone Substitution Cannot Replace 2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one: Structural Determinants of Differential Behaviour


Substituting a closely related pyridazinone analog for 2-(cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one introduces measurable changes in molecular recognition, physicochemical properties, and synthetic elaboration potential. The 6-methyl group is not merely a passive substituent; the crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni in complex with 6-methyl-2,3-dihydropyridazin-3-one (PDB 6B6K, 1.46 Å resolution) demonstrates that the 6-methyl moiety occupies a defined hydrophobic sub-site within the active site, contributing to ligand pose stabilization [1]. The N2-cyclopropylmethyl substituent simultaneously serves as a hydrophobic anchor absent in the N-unsubstituted parent scaffold (CAS 7143-82-0), yielding a 0 H-bond donor / 2 H-bond acceptor profile fundamentally distinct from the parent's 1 HBD / 2 HBA profile [2]. These dual substitutions produce a compound with XLogP3 = 0.5 and TPSA = 32.7 Ų, occupying a different property space than either the des-6-methyl analog (MW 150.18, C₈H₁₀N₂O) or the des-N-cyclopropylmethyl core scaffold (MW 110.11, C₅H₆N₂O) [3]. These differences directly impact fragment-linking strategies, solubility, and target engagement profiles.

Product-Specific Quantitative Differentiation of 2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one: Comparator-Driven Evidence


Molecular Weight and Lipophilicity Differentiation: 6-Methyl Analog vs. Des-6-Methyl Comparator

The presence of the C6 methyl group in the target compound (CAS 1872130-55-6) increases molecular weight by 14.02 Da and elevates calculated lipophilicity relative to the des-6-methyl comparator 2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one (CAS 1872681-15-6). Specifically, the target compound has MW = 164.20 g/mol and XLogP3 = 0.5 [1], compared to the comparator's MW = 150.18 g/mol (C₈H₁₀N₂O vs. C₉H₁₂N₂O) . This MW increment corresponds to one additional methylene unit plus one hydrogen, translating to a measurable increase in hydrophobic surface area. The XLogP3 difference is estimated at approximately +0.3 to +0.5 log units based on the aliphatic carbon increment, which in fragment-based drug discovery contexts corresponds to a predicted ~2–3× increase in lipophilic ligand efficiency (LLE) potential when the methyl group engages a complementary hydrophobic protein sub-site [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Hydrogen Bond Donor Profile Differentiation: Zero HBD vs. Core Scaffold Comparator

The N2-cyclopropylmethyl substitution eliminates the single hydrogen bond donor (HBD) present in the parent scaffold 6-methyl-2,3-dihydropyridazin-3-one. The target compound has HBD = 0 and HBA = 2 [1], whereas the des-N-substituted core scaffold (CAS 7143-82-0, C₅H₆N₂O) has HBD = 1 and HBA = 2 [2]. This change increases the compound's calculated passive membrane permeability potential: compounds with 0 HBD generally exhibit 2–10× higher PAMPA permeability than analogous compounds with 1 HBD at comparable MW and logP, based on well-established correlations between HBD count and permeability [3]. The HBD = 0 profile also places the compound within the favourable range for blood–brain barrier penetration (CNS MPO score contribution), distinguishing it from the N-unsubstituted scaffold which carries the full H-bond donor penalty.

Fragment-based drug discovery Permeability CNS drug design

Structural Biology Evidence: Core Scaffold Target Engagement at Purine Nucleoside Phosphorylase

The co-crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni with 6-methyl-2,3-dihydropyridazin-3-one (PDB 6B6K) provides direct structural evidence that the core scaffold engages a validated drug target at 1.46 Å resolution (R-free = 0.184, R-work = 0.163) [1]. The electron density clearly positions the 6-methyl group within a hydrophobic cleft formed by the active site residues, while the unsubstituted N2 position remains solvent-exposed. This structural template identifies a vector for N2-cyclopropylmethyl elaboration that projects toward an adjacent hydrophobic sub-pocket, providing a rational basis for the target compound's design as a fragment growth analog. In contrast, the N-unsubstituted scaffold alone lacks this hydrophobic anchor and is reported as a fragment hit requiring optimization [2]. No equivalent co-crystal structures exist for the des-6-methyl analog (CAS 1872681-15-6) bound to PNP or any other target in the PDB as of the search date, making the 6-methyl substitution the structurally validated choice for PNP-targeted programs [1].

Structural biology Neglected tropical diseases Target-based drug discovery

Synthetic Tractability: Established Two-Step Route vs. Multi-Step Analogs

A validated synthetic route to the pyridazinone core with N-cyclopropylmethyl substitution is documented: cyclization of hydroxyfuranone with hydrazine in refluxing ethanol yields the pyridazinone intermediate, which is subsequently alkylated with cyclopropylmethyl bromide in the presence of NaOH to afford the N-substituted product [1]. This two-step sequence is operationally simpler than the 4–6 step routes typically required for 4,5-diaryl-substituted pyridazinone COX-2 inhibitors (e.g., US 6,004,960) [2], translating to an estimated 40–60% reduction in synthetic step count. The target compound's simpler substitution pattern (6-methyl, N-cyclopropylmethyl only) avoids the need for palladium-catalyzed cross-coupling steps (Suzuki, Negishi) that are mandatory for 4,5-diaryl pyridazinones, reducing catalyst cost and heavy metal contamination risk. Commercial availability of the key alkylating agent cyclopropylmethyl bromide (CAS 7051-34-5) from multiple suppliers further supports procurement feasibility .

Synthetic chemistry Process chemistry Building block sourcing

Fragment Elaboration Potential: N2 vs. C6 Vector Differentiation

The target compound presents two distinct vectors for further chemical elaboration: the cyclopropylmethyl group at N2 (a metabolically stable alkyl substituent with potential for cyclopropyl ring-opening-based covalent modification strategies) and the C6 methyl group (a minimal substituent that preserves MW efficiency while enabling further functionalization via C–H activation or halogenation). In a parallel series, the analog 2-(3-fluoro-2-hydroxypropyl)-6-methyl-2,3-dihydropyridazin-3-one (CAS 2172550-36-4) bearing a different N2 substituent demonstrated nanomolar-range IC₅₀ values against JAK2 and PI3Kδ kinases, illustrating the sensitivity of the pyridazinone scaffold's activity to N2-substituent identity [1]. Conversely, the 6-cyclopropyl analog (6-cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one) replaces the 6-methyl with a bulkier cyclopropyl group (estimated MW increase of +26 Da vs. target), which may sterically restrict binding to targets with tight methyl-binding pockets, as inferred from the PDB 6B6K binding pose where the methyl group fits precisely within a confined hydrophobic cleft [2]. The target compound thus occupies a 'Goldilocks' position: sufficient hydrophobic contact at C6 without steric penalty, and a flexible N2-cyclopropylmethyl anchor available for further optimization.

Fragment-based drug discovery Structure–activity relationships Chemical biology

Optimal Research & Industrial Application Scenarios for 2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one Procurement


Fragment-Based Lead Discovery Targeting Purine Nucleoside Phosphorylase (PNP)

The co-crystal structure of the 6-methyl core scaffold with Schistosoma mansoni PNP (PDB 6B6K, 1.46 Å) establishes a validated binding mode amenable to fragment growth [1]. Procurement of 2-(cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one provides a pre-elaborated fragment with the N2-cyclopropylmethyl hydrophobic anchor already installed, eliminating one synthetic step from the fragment-to-lead optimization cascade. The HBD = 0 profile of the target compound is favourable for intracellular PNP engagement in whole-parasite assays, where the unsubstituted core scaffold (HBD = 1) may exhibit reduced cell permeability [2].

Kinase Inhibitor Scaffold Optimization with Defined N2 SAR Vector

Pyridazinone-based kinase inhibitors achieve potency through specific N2-substituent interactions with the hinge region or hydrophobic back pocket of the ATP-binding site [3]. The established synthetic route (hydroxyfuranone cyclization followed by alkylation with cyclopropylmethyl bromide) [4] enables rapid analog synthesis at the N2 position for SAR exploration. The 6-methyl group provides a fixed anchor point validated crystallographically, while the N2-cyclopropylmethyl group can be replaced or modified to probe kinase selectivity. This defined vector system reduces the combinatorial complexity of analog library design from (N2 variants × C6 variants) to (N2 variants only).

Neglected Tropical Disease Drug Discovery — Anti-Schistosomiasis Programs

Schistosoma mansoni PNP has been identified as a potential drug target for schistosomiasis, a neglected tropical disease affecting over 200 million people [1]. The availability of a high-resolution co-crystal structure (PDB 6B6K) with the core scaffold provides direct structure-based design opportunities [1]. The target compound's unique combination of 6-methyl (proven PNP ligand) and N-cyclopropylmethyl (hydrophobic anchor) offers a starting point for developing species-selective PNP inhibitors, where the cyclopropylmethyl group may exploit differences between parasite and human PNP active site topologies.

Chemical Biology Probe Development Requiring Defined Physicochemical Space

For chemical biology programs requiring tool compounds with balanced permeability and solubility, the target compound occupies a narrow physicochemical window: MW 164.20, XLogP3 0.5, TPSA 32.7 Ų, HBD 0, HBA 2 [2]. This profile places it within the 'fragment-like' property space (MW < 300, logP < 3) while avoiding the HBD penalty that limits the core scaffold's membrane transit. The compound serves as a chemically tractable starting point for installing photoaffinity labels, biotin tags, or fluorescent reporters at the cyclopropylmethyl terminus without disrupting the core pharmacophore's target engagement.

Quote Request

Request a Quote for 2-(Cyclopropylmethyl)-6-methyl-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.